

# Application Note: Solid-Phase Extraction for Monoethyl Phthalate from Human Serum

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## Compound of Interest

Compound Name: Monoethyl phthalate

Cat. No.: B134482

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AN-SPE-MEP-001

## Introduction

**Monoethyl phthalate** (MEP) is the primary metabolite of diethyl phthalate (DEP), a widely used industrial plasticizer found in consumer products such as cosmetics, personal care items, and food packaging. As a biomarker for DEP exposure, accurate quantification of MEP in human serum is crucial for toxicological and epidemiological studies. Human serum, however, is a complex biological matrix containing proteins, lipids, and other endogenous substances that can interfere with analysis. This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation and purification of MEP from human serum prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method focuses on removing matrix interferences and concentrating the analyte to achieve high sensitivity and reproducibility.

## Principle of the Method

This protocol employs a reversed-phase SPE mechanism using a polymeric sorbent with both hydrophilic and lipophilic characteristics (e.g., Oasis HLB). The methodology involves several key stages:

- **Enzyme Deactivation:** Immediately after collection, serum enzymes are denatured with acid to prevent the ex-vivo hydrolysis of contaminant phthalate diesters, which could artificially inflate MEP concentrations<sup>[1][2][3]</sup>.

- **Enzymatic Deconjugation:** MEP is often present in serum as a glucuronide conjugate. Treatment with  $\beta$ -glucuronidase is performed to hydrolyze these conjugates, allowing for the measurement of total MEP[1][4].
- **Solid-Phase Extraction:** The pre-treated serum is loaded onto a conditioned SPE cartridge. The sorbent retains MEP through hydrophobic interactions, while polar interferences like salts are washed away. A subsequent, slightly stronger wash removes less polar interferences such as lipids.
- **Elution:** A strong organic solvent is used to disrupt the interaction between MEP and the sorbent, eluting the purified analyte. The resulting extract is then evaporated and reconstituted in a suitable solvent for instrumental analysis.

This multi-step process ensures a clean extract, minimizes matrix effects, and improves the accuracy and precision of the subsequent analytical determination[4][5].

## Detailed Experimental Protocol

### Materials and Reagents

- **SPE Cartridges:** Oasis HLB (60 mg, 3 mL), or equivalent polymeric reversed-phase cartridges.
- **Solvents:** Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Phosphoric Acid.
- **Reagents:**  $\beta$ -glucuronidase (from *E. coli*), Ammonium Acetate, Reagent-grade water.
- **Standards:** Certified analytical standards of **Monoethyl phthalate** (MEP) and stable isotope-labeled internal standard (e.g.,  $^{13}\text{C}_4$ -MEP).
- **Equipment:** SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator), vortex mixer, centrifuge, analytical balance, pH meter.

### Sample Pre-treatment

- **Step 2.1: Enzyme Deactivation:**

- Immediately after blood collection and centrifugation to obtain serum, transfer 1.0 mL of serum to a clean glass tube.
- To prevent enzymatic activity, add 10 µL of concentrated phosphoric acid to the serum, vortex thoroughly[2][3]. This step is critical to prevent artificial formation of MEP.
- Step 2.2: Internal Standard Spiking:
  - Spike the sample with an appropriate amount of stable isotope-labeled internal standard (e.g.,  $^{13}\text{C}_4$ -MEP) to correct for extraction efficiency and matrix effects.
- Step 2.3: Enzymatic Deconjugation:
  - Add 200 µL of 1 M ammonium acetate buffer (pH 6.5).
  - Add 10 µL of  $\beta$ -glucuronidase enzyme solution.
  - Vortex and incubate the sample at 37°C for 2-4 hours to ensure complete hydrolysis of any glucuronidated MEP[1][4].
- Step 2.4: Acidification and Dilution:
  - After incubation, dilute the sample with 5 mL of 0.1 M formic acid[4].
  - Vortex the sample to ensure it is homogenous before loading.

## Solid-Phase Extraction (SPE) Procedure

- Step 3.1: Cartridge Conditioning:
  - Place the SPE cartridges on the vacuum manifold.
  - Condition the cartridges by passing 2 mL of methanol, followed by 1 mL of 0.1 M formic acid. Do not allow the sorbent bed to go dry[4].
- Step 3.2: Sample Loading:
  - Load the entire pre-treated serum sample onto the conditioned cartridge at a slow, controlled flow rate of approximately 0.5 mL/min[4].

- Step 3.3: Washing:
  - Wash the cartridge with 1 mL of reagent-grade water to remove salts and other highly polar interferences.
  - Perform a second wash with 2 mL of 10% methanol in water to remove less polar interferences[4]. Apply vacuum to dry the sorbent bed completely after the final wash.
- Step 3.4: Elution:
  - Place clean collection tubes inside the manifold.
  - Elute the MEP from the cartridge using 0.5 mL of acetonitrile at a flow rate of 0.5 mL/min[4].

## Post-Extraction Processing

- Step 4.1: Evaporation:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Step 4.2: Reconstitution:
  - Reconstitute the dried extract in 100 µL of the initial mobile phase for the LC-MS/MS analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
  - Vortex thoroughly and transfer the solution to an autosampler vial for analysis.

## Instrumental Analysis

- Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is typically used.
- Ionization: Electrospray Ionization (ESI) in negative mode is commonly employed for phthalate monoesters.

- Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of MEP and its internal standard.

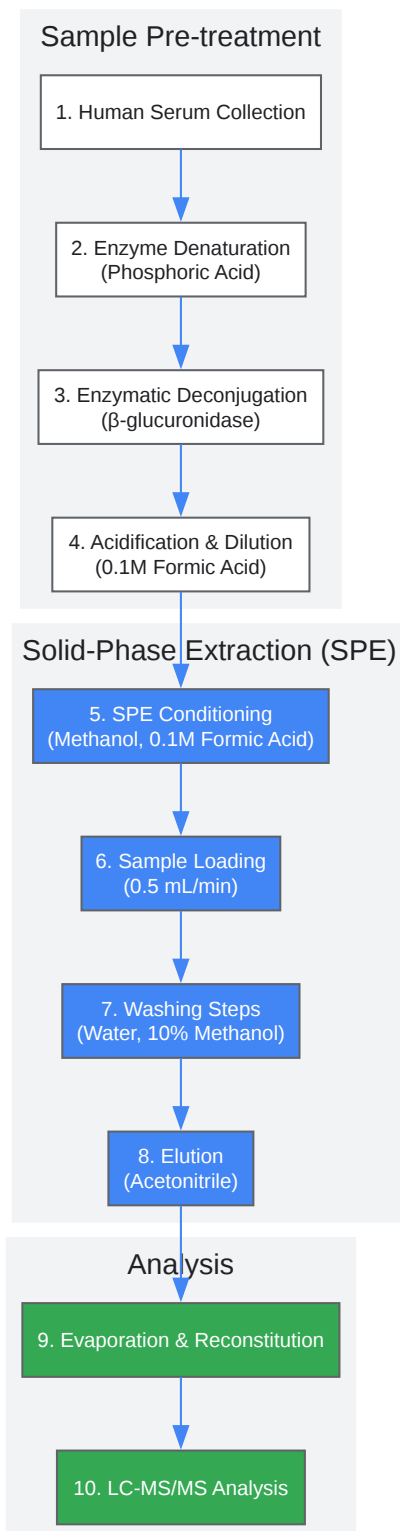
## Data Presentation: Method Performance

The following table summarizes typical performance data for the analysis of phthalate metabolites in human serum using automated SPE followed by LC-MS/MS.

Performance Parameter	Typical Value	Reference
Analyte Recovery	80 - 99%	<a href="#">[4]</a> <a href="#">[5]</a>
Limit of Detection (LOD)	0.6 - 1.3 ng/mL	<a href="#">[1]</a> <a href="#">[3]</a>
Inter-day Precision (RSD%)	< 15%	<a href="#">[6]</a>
Accuracy (Bias%)	91.0 - 110.2%	<a href="#">[6]</a>

## Visualizations

## Workflow for Solid-Phase Extraction of MEP from Human Serum

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Caption: Workflow for the extraction and analysis of MEP from human serum.

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